molecular formula C6H10O3 B3047035 2-Hydroxy4,4-dimethyl-gamma-butyrolactone CAS No. 13416-69-8

2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Cat. No. B3047035
Key on ui cas rn: 13416-69-8
M. Wt: 130.14 g/mol
InChI Key: FQQIPIVZYKEWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183423B1

Procedure details

A mixture of 3 mmol of ethyl acrylate, 3 ml of 2-propanol, 0.6 mmol of N-hydroxyphthalimide, 0.003 mmol of cobalt(II) acetate, 0.015 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 60° C. in an oxygen atmosphere (1 atm) for 12 hours. A gas chromatographic analysis of products in a reaction mixture revealed that ethyl 2,4-dihydroxy-4-methylpentanoate and α-hydroxy-γ,γ-dimethyl-γ-butyrolactone were formed in yields of 1.5% and 75%, respectively, with a conversion from ethyl acrylate of 81%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.003 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C=C.ON1C(=O)C2=CC=CC=C2C1=O.O=O.[OH:22][CH:23]([CH2:29][C:30]([OH:33])([CH3:32])[CH3:31])[C:24]([O:26]CC)=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(#N)C.CC(O)C>[OH:22][CH:23]1[CH2:29][C:30]([CH3:31])([CH3:32])[O:33][C:24]1=[O:26] |f:4.5.6|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0.6 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
cobalt(II) acetate
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OCC)CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C(=O)OC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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